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Compound of Interest

Compound Name: 2-Hydroxy-5-nitronicotinic acid

Cat. No.: B1309875

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-nitronicotinic acid, a derivative of nicotinic acid, is a compound of interest in
medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted
with hydroxyl, nitro, and carboxylic acid functional groups, suggests potential for various
biological activities. Understanding the precise chemical structure and electronic properties
through spectroscopic analysis is fundamental for its application in research and as a building
block in the synthesis of novel therapeutic agents. This technical guide provides a
comprehensive overview of the spectroscopic characterization of 2-hydroxy-5-nitronicotinic
acid, including detailed experimental protocols and data interpretation. While specific
experimental data for this compound is not widely available in public databases, this guide will
leverage data from closely related analogs and typical spectroscopic values for its constituent
functional groups to provide a predictive characterization.

Physicochemical Properties

Basic physicochemical information for 2-Hydroxy-5-nitronicotinic acid is summarized in the
table below.
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Property Value

Chemical Formula CeHaN20s

Molecular Weight 184.11 g/mol

CAS Number 6854-07-5
Appearance Expected to be a solid

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 2-Hydroxy-5-
nitronicotinic acid based on the analysis of its functional groups and comparison with
structurally similar compounds.

'H NMR Spectroscopy Data (Predicted)

The proton NMR spectrum is anticipated to show signals corresponding to the two aromatic
protons on the pyridine ring and the acidic protons of the hydroxyl and carboxylic acid groups.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.5-9.0 d 1H H-6
~8.2-8.6 d 1H H-4
Broad S 1H -COOH
Broad S 1H -OH

Note: Chemical shifts are referenced to a standard solvent and may vary depending on the
solvent and concentration. The protons of the carboxylic acid and hydroxyl groups are
exchangeable with D20.

3C NMR Spectroscopy Data (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Chemical Shift (6, ppm)

Assignment

~165 - 175 C=0 (Carboxylic acid)
~160 - 165 C-2 (C-OH)

~140 - 145 C-5 (C-NO2)

~135 - 140 C-6

~125-130 C-4

~115-120 C-3

FT-IR Spectroscopy Data (Predicted)

The infrared spectrum will show characteristic absorption bands for the various functional

groups present in the molecule.

Wavenumber (cm~—?)

Intensity

Assignment

3300 - 2500 Broad, Strong O-H stretch (Carboxylic acid)
~3200 Broad, Medium O-H stretch (Phenolic)
~1700 Strong C=0 stretch (Carboxylic acid)

) C=C and C=N stretch
~1600, ~1475 Medium o

(Aromatic ring)

~1530, ~1350 Strong N-O stretch (Nitro group)
~1250 Medium C-O stretch (Phenolic)

UV-Vis Spectroscopy Data (Predicted)

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to

show absorption maxima characteristic of a substituted pyridine ring.
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Amax (nm) Molar Absorptivity (g) Solvent
~220 - 240 - Ethanol/Methanol
~300 - 330 - Ethanol/Methanol

Note: The exact Amax and molar absorptivity values are dependent on the solvent and pH of
the solution.

Mass Spectrometry Data (Predicted)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern
of the molecule.

m/z Relative Intensity Assighment

184 - [M]* (Molecular ion)

167 - [M - OH*

139 - [M - COOHJ* or [M - NO2]*
122 - [M - COOH - OH]*

94 - [M - COOH - NO2]*

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are
generalized protocols and may require optimization based on the specific instrumentation
available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon skeleton of the molecule.
Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Hydroxy-5-nitronicotinic acid in
a suitable deuterated solvent (e.g., DMSO-des, Methanol-ds). The choice of solvent is critical
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as the compound must be soluble and the solvent signals should not interfere with the
analyte signals.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds,
relaxation delay of 1-5 seconds.

o To confirm the identity of acidic protons, a DO exchange experiment can be performed by
adding a drop of D20 to the NMR tube and re-acquiring the spectrum.

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum to obtain single lines for each unique carbon
atom.

o Typical parameters: pulse angle of 45-90 degrees, longer acquisition time and relaxation
delay may be necessary due to the lower natural abundance and sensitivity of the 13C
nucleus.

o Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate
software. This includes Fourier transformation, phase correction, and baseline correction.
Chemical shifts should be referenced to the residual solvent peak or an internal standard
(e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

o Sample Preparation: As the compound is a solid, prepare a KBr pellet. Mix a small amount of
the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind
the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
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e Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
o Data Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder and acquire the sample spectrum.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral
range is usually 4000-400 cm™1,

» Data Processing: The software will automatically subtract the background spectrum from the
sample spectrum to produce the final infrared spectrum.

UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the molecule.
Methodology:

o Sample Preparation: Prepare a dilute solution of 2-Hydroxy-5-nitronicotinic acid in a
suitable UV-transparent solvent (e.g., ethanol, methanol, or a buffered aqueous solution).
The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

o Data Acquisition:
o Fill a cuvette with the pure solvent to be used as a reference.
o Fill a second cuvette with the sample solution.

o Scan a range of wavelengths (e.g., 200-800 nm) to identify the wavelength(s) of maximum
absorbance (Amax).

o Data Processing: The instrument software will generate a plot of absorbance versus
wavelength.
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Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

e Instrumentation: A variety of mass spectrometers can be used. Electrospray ionization (ESI)
or atmospheric pressure chemical ionization (APCI) are common for this type of molecule.

» Data Acquisition:
o Introduce the sample solution into the ion source.

o Acquire the mass spectrum in either positive or negative ion mode. The choice of mode
will depend on which provides a better signal for the molecule.

o For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed on the
molecular ion peak.

o Data Processing: The mass-to-charge ratio (m/z) of the ions is plotted against their relative
abundance.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for 2-Hydroxy-5-nitronicotinic acid are not well-
documented, as a derivative of nicotinic acid, it may interact with nicotinic acetylcholine
receptors (NAChRS) or other pathways influenced by nicotinic acid.[1][2] Nicotinic acid is known
to exert its effects through G-protein coupled receptors, leading to downstream signaling
cascades that can influence lipid metabolism and inflammatory responses.[1]

Logical Workflow for Investigating Biological Activity

The following diagram illustrates a logical workflow for investigating the potential biological
activity of 2-Hydroxy-5-nitronicotinic acid, starting from its synthesis and characterization.
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Caption: Workflow for Biological Activity Assessment.
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This workflow outlines a systematic approach to characterize the biological effects of 2-
Hydroxy-5-nitronicotinic acid, from initial chemical analysis to in vivo studies.

Conclusion

The spectroscopic characterization of 2-Hydroxy-5-nitronicotinic acid is crucial for confirming
its structure and purity, which are prerequisites for any further investigation into its biological
properties. This guide provides a predictive spectroscopic profile and standardized
experimental protocols to aid researchers in their studies of this and similar compounds.
Further experimental work is required to obtain and publish the definitive spectroscopic data for
2-Hydroxy-5-nitronicotinic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1309875?utm_src=pdf-body
https://www.benchchem.com/product/b1309875?utm_src=pdf-body
https://www.benchchem.com/product/b1309875?utm_src=pdf-body
https://www.benchchem.com/product/b1309875?utm_src=pdf-body
https://www.benchchem.com/product/b1309875?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Nicotinic_acid
https://www.researchgate.net/figure/Examples-of-possible-metabotropic-signaling-pathways-for-nicotinic-acetylcholine_fig1_355193425
https://www.benchchem.com/product/b1309875#spectroscopic-characterization-of-2-hydroxy-5-nitronicotinic-acid
https://www.benchchem.com/product/b1309875#spectroscopic-characterization-of-2-hydroxy-5-nitronicotinic-acid
https://www.benchchem.com/product/b1309875#spectroscopic-characterization-of-2-hydroxy-5-nitronicotinic-acid
https://www.benchchem.com/product/b1309875#spectroscopic-characterization-of-2-hydroxy-5-nitronicotinic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1309875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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